Cas no 10431-74-0 (zinc(2+) ion didimethylphosphinate)
zinc(2+) ion didimethylphosphinate Chemical and Physical Properties
Names and Identifiers
-
- 6-[(4-bromophenyl)sulfonyl-methylamino]pyridine-2-carboxylic Acid
- zinc(2+) ion didimethylphosphinate
- AKOS026676628
- F8889-2182
- 10431-74-0
- Zinc(II) dimethylphosphinate
- SCHEMBL190454
- zinc;dimethylphosphinate
- EN300-1688925
-
- Inchi: 1S/2C2H7O2P.Zn/c2*1-5(2,3)4;/h2*1-2H3,(H,3,4);/q;;+2/p-2
- InChI Key: MXMCTPBQIJWVBA-UHFFFAOYSA-L
- SMILES: [Zn+2].P(C)(C)(=O)[O-].P(C)(C)(=O)[O-]
Computed Properties
- Exact Mass: 249.950225g/mol
- Monoisotopic Mass: 249.950225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 53.8
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3Ų
zinc(2+) ion didimethylphosphinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1688925-0.1g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 0.1g |
$58.0 | 2023-09-20 | |
| Enamine | EN300-1688925-0.25g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 0.25g |
$83.0 | 2023-09-20 | |
| Enamine | EN300-1688925-0.5g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 0.5g |
$153.0 | 2023-09-20 | |
| Enamine | EN300-1688925-1.0g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 1.0g |
$228.0 | 2023-07-10 | |
| Enamine | EN300-1688925-2.5g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 2.5g |
$446.0 | 2023-09-20 | |
| Enamine | EN300-1688925-5.0g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 5.0g |
$660.0 | 2023-07-10 | |
| Enamine | EN300-1688925-10.0g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 10.0g |
$978.0 | 2023-07-10 | |
| Enamine | EN300-1688925-0.05g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 0.05g |
$36.0 | 2023-09-20 | |
| Enamine | EN300-1688925-1g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 1g |
$228.0 | 2023-09-20 | |
| Enamine | EN300-1688925-5g |
zinc(2+) ion didimethylphosphinate |
10431-74-0 | 95% | 5g |
$660.0 | 2023-09-20 |
zinc(2+) ion didimethylphosphinate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on zinc(2+) ion didimethylphosphinate
Introduction to Zinc(2+) ion didimethylphosphinate (CAS No. 10431-74-0)
The compound Zinc(2+) ion didimethylphosphinate, with the chemical identifier CAS No. 10431-74-0, is a specialized chemical entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various biochemical processes and has been explored in multiple research domains, including drug development, catalysis, and material science. The detailed exploration of this compound not only highlights its intrinsic characteristics but also underscores its potential applications in contemporary scientific advancements.
At the core of understanding Zinc(2+) ion didimethylphosphinate lies its molecular structure, which consists of a zinc ion coordinated with two dimethylphosphinate groups. This coordination complex exhibits distinct chemical behaviors that make it a valuable candidate for numerous applications. The zinc ion, known for its versatile roles in biological systems, interacts with the dimethylphosphinate ligands to form a stable complex that retains the reactivity of the zinc center while introducing additional functionalities derived from the phosphinate moiety.
One of the most compelling aspects of Zinc(2+) ion didimethylphosphinate is its utility as a cofactor in enzymatic reactions. Zinc ions are essential for the proper functioning of numerous enzymes, and the dimethylphosphinate group can enhance the stability and specificity of these interactions. Recent studies have demonstrated that this compound can act as a potent activator for various metalloenzymes, facilitating key biochemical transformations. For instance, research has shown that it can enhance the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems.
In addition to its role as an enzymatic cofactor, Zinc(2+) ion didimethylphosphinate has been investigated for its potential in pharmaceutical applications. The compound's ability to interact with biological targets makes it a promising candidate for drug design and development. Specifically, it has been explored as a component in therapeutic agents aimed at modulating zinc-dependent signaling pathways. These pathways are involved in a wide range of physiological processes, including immune response, neurogenesis, and wound healing. By targeting these pathways, Zinc(2+) ion didimethylphosphinate could potentially offer novel therapeutic strategies for various diseases.
The synthesis and characterization of Zinc(2+) ion didimethylphosphinate have been subjects of extensive research due to its unique properties. Advanced synthetic methodologies have been developed to produce high-purity samples of this compound, enabling detailed structural and functional studies. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and dynamics. These studies have revealed insights into the coordination geometry of the zinc ion and the electronic properties of the dimethylphosphinate ligands.
Moreover, the catalytic properties of Zinc(2+) ion didimethylphosphinate have been exploited in various industrial processes. As a Lewis acid catalyst, it can facilitate reactions such as esterification and phosphorylation, which are critical in organic synthesis. Its ability to activate small molecules like carbon dioxide has also been explored in green chemistry initiatives aimed at developing sustainable synthetic routes. By leveraging its catalytic prowess, this compound contributes to the development of more efficient and environmentally friendly chemical processes.
The biocompatibility and low toxicity profile of Zinc(2+) ion didimethylphosphinate make it an attractive candidate for biomedical applications. Research has indicated that it can be used in biomedical imaging techniques due to its ability to bind with biological molecules without causing significant adverse effects. Additionally, its potential role in drug delivery systems has been investigated, with studies showing that it can enhance the bioavailability of therapeutic agents by forming stable complexes that protect them from degradation until they reach their target site.
The future prospects for Zinc(2+) ion didimethylphosphinate are vast and multifaceted. Ongoing research is focused on expanding its applications across different fields, including nanotechnology and materials science. For instance, its incorporation into nanocarriers has shown promise in targeted drug delivery systems, where it can improve the precision and efficacy of treatments. Furthermore, its use as a component in advanced materials has been explored, with potential applications in sensors and electronic devices.
In conclusion, Zinc(2+) ion didimethylphosphinate (CAS No. 10431-74-0) is a versatile compound with significant implications in chemical biology and pharmaceutical research. Its unique structural and functional properties make it a valuable tool for studying enzymatic reactions, developing novel therapeutic agents, and advancing industrial catalytic processes. As research continues to uncover new applications for this compound, Zinc(2+) ion didimethylphosphinate is poised to play an increasingly important role in scientific innovation and technological progress.
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